molecular formula C19H23N3O3 B5301970 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one

Cat. No. B5301970
M. Wt: 341.4 g/mol
InChI Key: SEEWUCVGQBITDI-UHFFFAOYSA-N
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Description

4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one, also known as BEMO, is a diazepanone derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BEMO is a synthetic compound with a unique structure that exhibits promising biological activity, making it a valuable tool for researchers to study various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one is not fully understood, but it is believed to act by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis and membrane integrity. 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one has also been found to exhibit anticonvulsant and anxiolytic activity in animal models by enhancing the activity of GABA receptors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one is its broad-spectrum antibacterial activity, which makes it a valuable tool for researchers studying bacterial infections. 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one also exhibits anticonvulsant and anxiolytic activity, making it a potential candidate for the treatment of epilepsy and anxiety disorders. However, 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one. One potential direction is to explore its potential as a treatment for bacterial infections, particularly those caused by antibiotic-resistant strains. Another direction is to investigate its anticonvulsant and anxiolytic activity further and explore its potential as a treatment for epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one and its potential side effects.

Synthesis Methods

The synthesis of 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one involves a multi-step process that begins with the reaction of 4-methyl-1,3-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-ethylglycine to produce the corresponding benzyl ester. The benzyl ester is then converted to the corresponding carboxylic acid through saponification followed by decarboxylation to yield 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one.

Scientific Research Applications

4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess significant antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). 4-benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one has also been found to exhibit anticonvulsant and anxiolytic activity in animal models, making it a potential candidate for the treatment of epilepsy and anxiety disorders.

properties

IUPAC Name

4-benzyl-3-ethyl-1-(4-methyl-1,3-oxazole-5-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-16-12-21(19(24)18-14(2)20-13-25-18)10-9-17(23)22(16)11-15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEWUCVGQBITDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(N=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-3-ethyl-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-1,4-diazepan-5-one

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